
Cycloheptanecarboxylic acid, 1-fluoro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptanecarboxylic acid, 1-fluoro-(9CI): is an organic compound with the molecular formula C8H13FO2 It features a seven-membered carbon ring (cycloheptane) attached to a carboxylic acid group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanecarboxylic acid, 1-fluoro-(9CI) typically involves the fluorination of cycloheptanecarboxylic acid. One common method is the direct fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Cycloheptanecarboxylic acid, 1-fluoro-(9CI) may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptanecarboxylic acid, 1-fluoro-(9CI) can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cycloheptanecarboxylic acid, 1-fluoro-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-allergic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Cycloheptanecarboxylic acid, 1-fluoro-(9CI) involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Cycloheptanecarboxylic acid, 1-fluoro-(9CI) can be compared with other similar compounds, such as:
Cycloheptanecarboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
Cyclohexanecarboxylic acid, 1-fluoro-: Features a six-membered ring instead of a seven-membered ring, leading to variations in reactivity and stability.
Cyclooctanecarboxylic acid, 1-fluoro-: Contains an eight-membered ring, which can affect its conformational flexibility and interactions.
The unique combination of a seven-membered ring and a fluorine atom in Cycloheptanecarboxylic acid, 1-fluoro-(9CI) distinguishes it from these similar compounds, offering distinct advantages in specific applications.
Eigenschaften
Molekularformel |
C8H13FO2 |
|---|---|
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
1-fluorocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H13FO2/c9-8(7(10)11)5-3-1-2-4-6-8/h1-6H2,(H,10,11) |
InChI-Schlüssel |
ZFUBXFPAVJZJPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


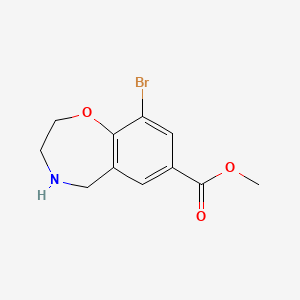
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
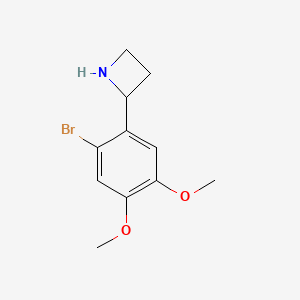

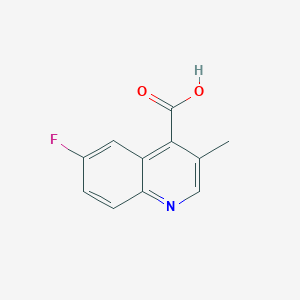

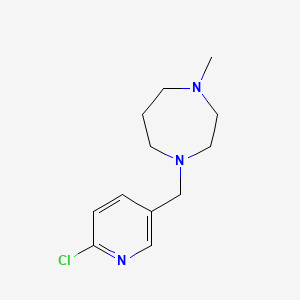

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
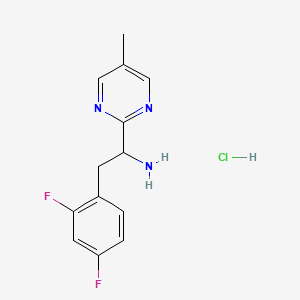
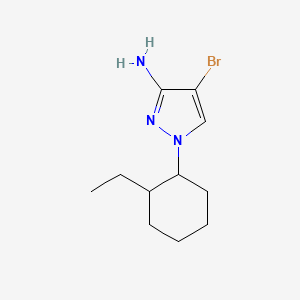
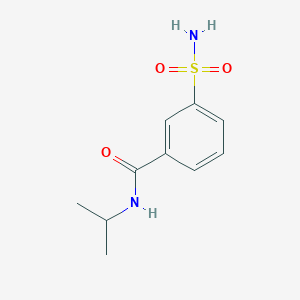
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13544321.png)
